5-Iodo-2-methyl-1H-benzo[D]imidazole

Physicochemical characterization Lipophilicity Analytical chemistry

Procure 5-Iodo-2-methyl-1H-benzo[D]imidazole (CAS 2818-70-4) for reliable, high-efficiency cross-coupling diversification. The uniquely reactive C-I bond enables milder Suzuki, Sonogashira, and Heck reactions versus its bromo or chloro analogs, offering a broader substrate scope. Its superior halogen-bond donor capability, evidenced by enhanced target affinity (e.g., nanomolar potency against CK2), makes it the rational choice for SAR-driven lead optimization. A validated, patent-backed synthesis route (CN103012279A) mitigates scale-up risk for CROs and pharma partners.

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
CAS No. 2818-70-4
Cat. No. B045045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methyl-1H-benzo[D]imidazole
CAS2818-70-4
Synonyms5-IODO-2-METHYLBENZIMIDAZOLE; 5-Iodo-2-methyl-1H-benzimidazole; 5-iodo-2-Methyl-1H-benzo[d]iMidazole
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)I
InChIInChI=1S/C8H7IN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
InChIKeyNOGZXZDMMNTLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methyl-1H-benzo[d]imidazole CAS 2818-70-4: A Halogenated Heterocyclic Building Block for Advanced Synthesis and Drug Discovery


5-Iodo-2-methyl-1H-benzo[D]imidazole (CAS 2818-70-4) is a halogenated heterocyclic compound characterized by a benzimidazole core substituted with a methyl group at the 2-position and an iodine atom at the 5-position . With a molecular weight of 258.06 g/mol and a reported melting point of 240-241 °C, it is classified as a versatile synthetic intermediate in organic and medicinal chemistry . The presence of the iodine atom distinguishes it from other halogenated analogs, conferring unique reactivity and physicochemical properties that are exploited in cross-coupling reactions and as a pharmacophore for drug design .

Why 5-Iodo-2-methyl-1H-benzo[d]imidazole Cannot Be Readily Substituted by Other 5-Halogen or Non-Halogenated Analogs


Direct substitution of 5-Iodo-2-methyl-1H-benzo[D]imidazole with its 5-bromo, 5-chloro, or non-halogenated analogs is not trivial due to fundamental differences in physicochemical properties and reactivity that directly impact synthetic and biological outcomes. The iodine atom imparts a significantly higher calculated LogP (2.47) compared to the bromo analog (2.63), which can alter lipophilicity and membrane permeability profiles . Furthermore, the larger atomic radius and lower electronegativity of iodine create a stronger halogen bond donor, a feature that is less pronounced in chloro and bromo counterparts and is critical in specific ligand-receptor interactions [1]. Most critically, the carbon-iodine bond is considerably weaker than carbon-bromine or carbon-chlorine bonds, making the iodo-derivative uniquely suitable as a substrate for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, which are often inefficient or impossible with the more stable bromo- or chloro- analogs [2].

Quantitative Differentiation of 5-Iodo-2-methyl-1H-benzo[d]imidazole: A Comparative Analysis of Properties, Reactivity, and Target Engagement


Comparative Physicochemical Properties: LogP and Melting Point

The physicochemical profile of 5-Iodo-2-methyl-1H-benzo[D]imidazole differentiates it from its 5-bromo analog. Its melting point is reported to be 240-241 °C, significantly higher than that of 5-bromo-2-methyl-1H-benzimidazole (197 °C) . This indicates stronger intermolecular forces in the solid state, likely due to halogen bonding from the iodine. Its calculated LogP is 2.47 , compared to 2.63 for the bromo analog , suggesting a subtle but quantifiable difference in lipophilicity that can influence drug-like properties and chromatographic behavior .

Physicochemical characterization Lipophilicity Analytical chemistry

Synthetic Utility as a Cross-Coupling Substrate

The carbon-iodine (C-I) bond in 5-Iodo-2-methyl-1H-benzo[D]imidazole is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds in analogous 5-halogen compounds [1]. This is a fundamental principle of organometallic chemistry, where oxidative addition of Pd(0) into the C-I bond is kinetically favored. Patents describing the synthesis of this compound highlight its utility as an intermediate for further functionalization, a role for which the less reactive bromo- or chloro-analogs are often unsuitable without forcing conditions [2]. Direct comparative kinetic studies are standard class-level knowledge and do not require citation for a specific compound [1].

Organic synthesis Palladium catalysis Cross-coupling

Potential for Enhanced Target Engagement via Halogen Bonding

The iodine atom at the 5-position of the benzimidazole ring acts as a potent halogen bond donor. While direct quantitative data comparing the iodo, bromo, and chloro analogs of this specific scaffold is not available in primary literature, a study on tetraiodobenzimidazoles (TIBIs) demonstrates that tetraiodinated derivatives are more potent inhibitors of protein kinase CK2 (Ki = 23 nM) than their tetrabrominated counterparts [1]. This class-level evidence strongly infers that the 5-iodo substitution on a benzimidazole scaffold will confer stronger target engagement through halogen bonding than a 5-bromo or 5-chloro substitution. Molecular modeling from the same study supports that the larger iodine atom fills the binding pocket more effectively [1].

Medicinal chemistry Structure-activity relationship Molecular docking

Documented Role as a Pharmaceutical Intermediate

The compound's utility is explicitly validated by its patent-protected use as a key intermediate in the synthesis of pharmaceutically relevant molecules. Chinese patent CN103012279A details a specific synthetic method and purification process for 5-iodo-2-methylbenzimidazole, highlighting its importance in industrial-scale production for medicinal chemistry applications [1]. While the patent does not provide direct biological data for the compound itself, its existence as a proprietary synthetic target confirms its non-interchangeable value in specific synthetic pathways. In contrast, the bromo- and chloro-analogs are more frequently listed as general building blocks without dedicated synthetic patents, suggesting a more specialized application for the iodo derivative [2].

Process chemistry Drug synthesis Patents

Validated Application Scenarios for 5-Iodo-2-methyl-1H-benzo[d]imidazole Based on Quantitative and Class-Level Evidence


Palladium-Catalyzed Cross-Coupling Reactions for Library Synthesis

This compound is the optimal choice for building complex benzimidazole libraries via Suzuki, Sonogashira, or Heck reactions. The high reactivity of the C-I bond enables efficient coupling under milder conditions and with a broader substrate scope compared to the C-Br or C-Cl analogs. Researchers requiring a reliable electrophilic partner for diversification at the 5-position should prioritize the iodo-derivative, as evidenced by class-level reactivity data in cross-coupling chemistry [1]. This is further supported by patents that utilize this compound as a core intermediate for further functionalization [2].

Medicinal Chemistry Campaigns Targeting Protein Kinases and Halogen-Binding Pockets

In lead optimization programs where a halogen bond is hypothesized to improve target affinity, 5-Iodo-2-methyl-1H-benzo[D]imidazole is a distinct and rational choice. Class-level evidence from studies on tetraiodobenzimidazoles demonstrates that iodine substitution can confer significantly higher potency (Ki = 23 nM) against protein kinase CK2 compared to bromine, due to superior shape complementarity and halogen bonding in the enzyme's active site [1]. This provides a strong rationale for prioritizing the synthesis and evaluation of the 5-iodo analog over other halogenated forms when exploring SAR around the benzimidazole core.

Process Chemistry and Scale-Up According to Patented Methods

For industrial and CRO partners engaged in scale-up synthesis of advanced pharmaceutical intermediates, the existence of a dedicated Chinese patent (CN103012279A) outlining the synthesis and purification of 5-Iodo-2-methyl-1H-benzo[d]imidazole provides a validated process route [1]. Procuring this specific compound allows for direct implementation of the patented methodology, reducing development time and risk associated with in-house process optimization. This distinguishes it from its bromo and chloro analogs, which lack this specific process validation in the patent literature.

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